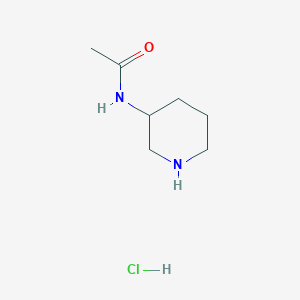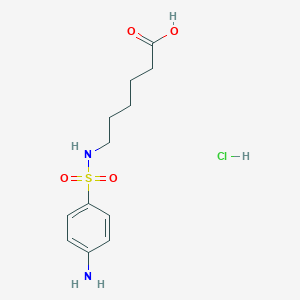![molecular formula C15H10F4N2OS B6429733 1-(4-fluorobenzoyl)-3-[3-(trifluoromethyl)phenyl]thiourea CAS No. 297140-47-7](/img/structure/B6429733.png)
1-(4-fluorobenzoyl)-3-[3-(trifluoromethyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorobenzoyl)-3-[3-(trifluoromethyl)phenyl]thiourea, also known as 1-FBTU, is an organic compound with a thiourea functional group. It is a white crystalline solid that is soluble in water and organic solvents. 1-FBTU has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. This compound is widely used in laboratory experiments to study its biochemical and physiological effects. It has been used to synthesize a variety of organic compounds, as well as in the synthesis of drugs and other compounds used in the treatment of various diseases.
Wirkmechanismus
1-(4-fluorobenzoyl)-3-[3-(trifluoromethyl)phenyl]thiourea is believed to act as an inhibitor of cytochrome P450 enzymes. This inhibition prevents the metabolism of drugs, which can lead to an increase in the bioavailability of the drug. In addition, this compound has been shown to inhibit the production of reactive oxygen species, which can lead to a decrease in oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the bioavailability of drugs and to inhibit the production of reactive oxygen species. It has also been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in the metabolism of drugs. In addition, this compound has been shown to have an anti-inflammatory effect, as well as a protective effect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-fluorobenzoyl)-3-[3-(trifluoromethyl)phenyl]thiourea has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound that is widely available. In addition, it is easy to synthesize and can be used in a variety of laboratory experiments. However, this compound can be toxic if ingested, and should be handled with caution in the laboratory.
Zukünftige Richtungen
1-(4-fluorobenzoyl)-3-[3-(trifluoromethyl)phenyl]thiourea could be further studied to determine its potential uses in the treatment of various diseases. It could also be studied to determine its effects on the metabolism of other drugs and its potential interactions with other compounds. In addition, this compound could be studied to determine its effects on the production of reactive oxygen species and its potential role in the development of oxidative stress. It could also be studied to determine its potential use in the synthesis of other compounds, as well as its potential use in the development of new drugs. Finally, this compound could be studied to determine its potential use in the development of new laboratory techniques, such as high-throughput screening.
Synthesemethoden
1-(4-fluorobenzoyl)-3-[3-(trifluoromethyl)phenyl]thiourea can be synthesized by a number of methods, including the reaction of 4-fluorobenzoyl chloride with 3-(trifluoromethyl)phenylthiourea in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces this compound in high yields. Other methods of synthesizing this compound include the reaction of 4-fluorobenzoyl chloride with 3-(trifluoromethyl)phenylthiourea and a base in the presence of a catalyst, such as palladium chloride, or the reaction of 4-fluorobenzoyl chloride with 3-(trifluoromethyl)phenylthiourea in the presence of an acid, such as hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorobenzoyl)-3-[3-(trifluoromethyl)phenyl]thiourea has been used in a variety of scientific research applications, including in the synthesis of drugs and other compounds used in the treatment of various diseases. It has also been used in the synthesis of a variety of organic compounds, as well as in the study of its biochemical and physiological effects. This compound has been used in the study of the inhibition of certain enzymes, such as cytochrome P450, and its effects on the metabolism of drugs. It has also been used to study the effects of this compound on the production of reactive oxygen species and other cellular processes.
Eigenschaften
IUPAC Name |
4-fluoro-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4N2OS/c16-11-6-4-9(5-7-11)13(22)21-14(23)20-12-3-1-2-10(8-12)15(17,18)19/h1-8H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNQANIYTVAQPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1H-1,3-benzodiazol-2-yl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)propan-1-one](/img/structure/B6429672.png)

![N-[(1,4-dioxan-2-yl)methyl]-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B6429694.png)
![4-(methoxymethyl)-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B6429699.png)

![2-fluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide](/img/structure/B6429714.png)
![2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide](/img/structure/B6429715.png)
![N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-sulfonamide](/img/structure/B6429716.png)
![4-{5-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B6429718.png)

![N-[4-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)phenyl]pyridine-3-carboxamide hydrochloride](/img/structure/B6429735.png)

